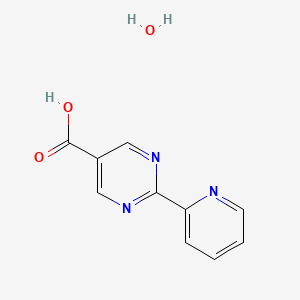![molecular formula C11H17NO4 B1405016 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one CAS No. 1408076-29-8](/img/structure/B1405016.png)
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one
Vue d'ensemble
Description
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is a chemical compound with the molecular formula C11H17NO4 . It is a part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one and similar compounds has been a subject of research due to their biological significance . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular weight of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is 227.26 . The InChI code for this compound is 1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-9H,4-7H2,1-3H3 .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of these compounds involves various chemical reactions, including the construction of an acyclic starting material and the formation of the bicyclic scaffold .Physical And Chemical Properties Analysis
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of this compound is not specified .Applications De Recherche Scientifique
Cationic Oligomerization
- Cationic Oligomerization of Bicyclic Oxalactam : Hashimoto and Sumitomo (1984) conducted a study on the cationic oligomerization of bicyclic oxalactam, which includes compounds like 8-oxa-6-azabicyclo[3.2.1]octan-7-one. They found that this process proceeds through specific scission patterns, influenced by protonation in the BOL molecule. This work contributes to the understanding of oligomerization processes in related compounds (Hashimoto & Sumitomo, 1984).
Crystal Structures
- Crystal Structures of Bicyclic Oxalactam : Gu et al. (1986) analyzed the crystal structures of 8-oxa-6-azabicyclo[3.2.1]octan-7-one and its derivatives, uncovering details about their molecular packing and hydrogen bonding. This research provides valuable information for understanding the physical properties of these compounds (Gu et al., 1986).
Polymerization
- Ring-Opening Polymerization : Sumitomo and Okada (1978) reviewed the ring-opening polymerization mechanisms of compounds like 8-oxa-6-azabicyclo[3.2.1.]octan-7-one. Their work highlights the structural and property aspects of polymers resulting from these processes, contributing to material science and polymer chemistry (Sumitomo & Okada, 1978).
Synthetic Applications
- Synthesis of Chiral Bicyclic Systems : Francisco et al. (2000) developed methods for synthesizing homochiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, demonstrating their potential in creating diverse molecular structures (Francisco, Herrera, & Suárez, 2000).
Novel Synthetic Routes
- One-Pot Aminocyclization : Cui et al. (2015) developed a novel method for transforming 2,5-Tetrahydrofurandimethanol into 8-oxa-3-azabicyclo[3.2.1]octane, demonstrating a valuable approach for synthesizing bioactive molecules (Cui et al., 2015).
Safety And Hazards
Orientations Futures
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of 3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one, is the central core of the family of tropane alkaloids . These compounds have attracted attention from many research groups worldwide due to their interesting biological activities . Future research may focus on the stereoselective synthesis of these compounds and their potential applications in various fields .
Propriétés
IUPAC Name |
tert-butyl 8-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMIJZAIJKFKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131762 | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one | |
CAS RN |
1408076-29-8 | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



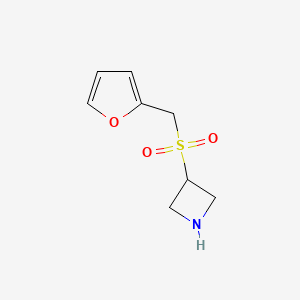
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)
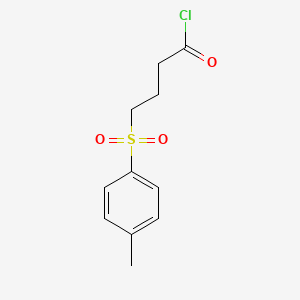
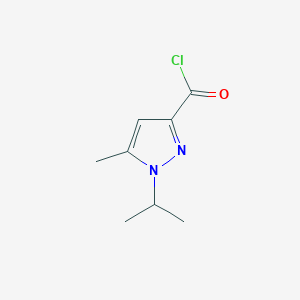
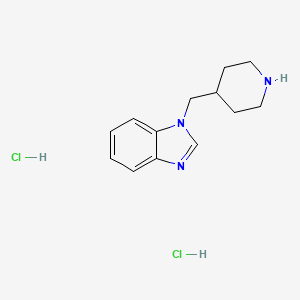
![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)
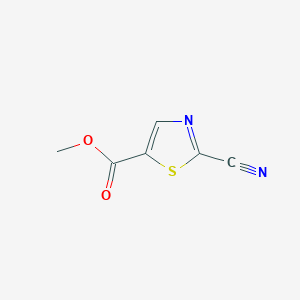
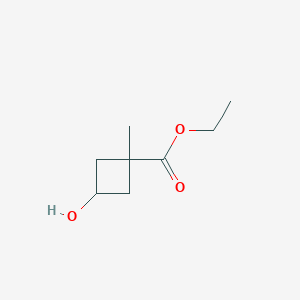
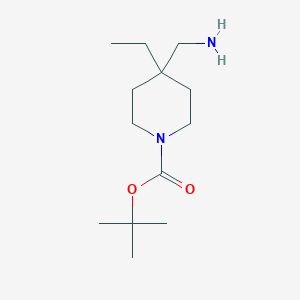
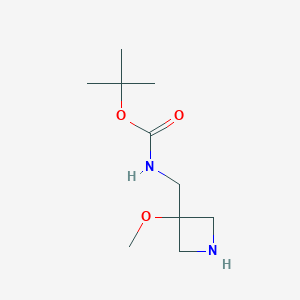
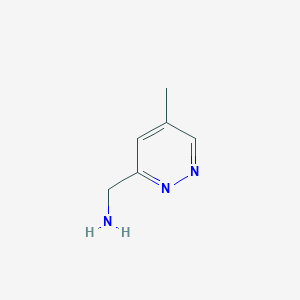
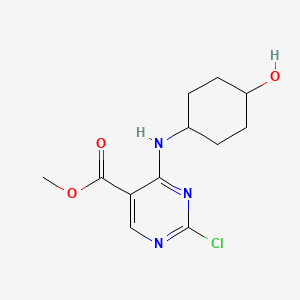
![3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole](/img/structure/B1404954.png)
